4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid
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Overview
Description
4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid and butanoic acid.
Purification: The resulting product is purified through recrystallization from ethanol to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using green solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant activity and potential use in treating thrombotic disorders.
Industry: Utilized in the development of optical brighteners, photosensitizers, and fluorescent dyes
Mechanism of Action
The mechanism of action of 4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in the coagulation cascade, such as thrombin and factor Xa.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also belongs to the coumarin class.
Dicoumarol: Another anticoagulant with a similar structure and mechanism of action.
Coumarin: The parent compound with various biological activities.
Uniqueness
4-{[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is unique due to its specific substitution pattern, which may confer distinct biological properties and applications compared to other coumarin derivatives .
Properties
Molecular Formula |
C16H16ClNO6 |
---|---|
Molecular Weight |
353.75 g/mol |
IUPAC Name |
4-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C16H16ClNO6/c1-8-9-5-11(17)12(19)7-13(9)24-16(23)10(8)6-14(20)18-4-2-3-15(21)22/h5,7,19H,2-4,6H2,1H3,(H,18,20)(H,21,22) |
InChI Key |
FGZQNHTYQBQYKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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